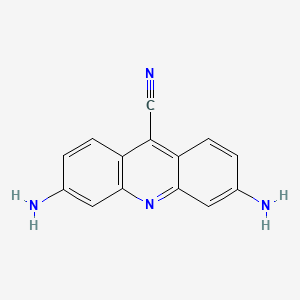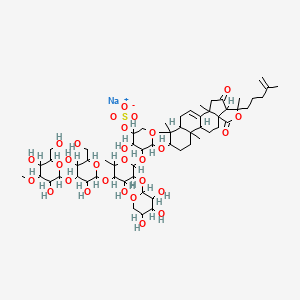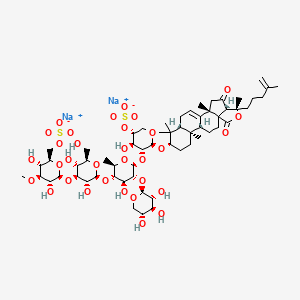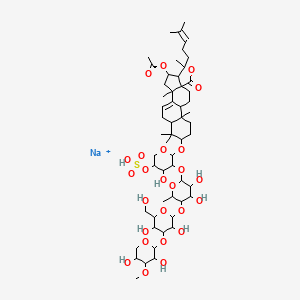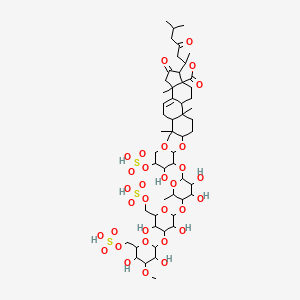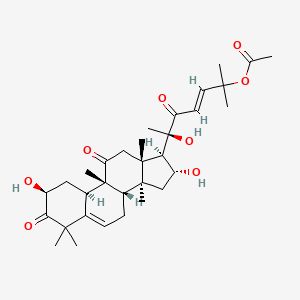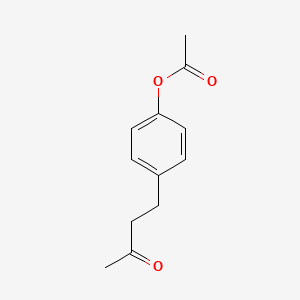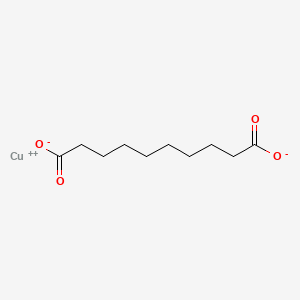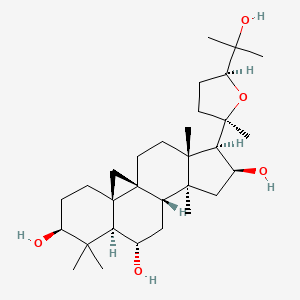
环阿司他根醇
描述
科学研究应用
Astramembrangenin has a wide range of scientific research applications:
Chemistry: It is used in studies related to telomerase activation and its potential to extend telomeres.
Biology: Research has shown its effects on cellular senescence and its ability to promote cell proliferation.
Medicine: It is being explored for its anti-aging, anti-inflammatory, and cardiovascular protective effects.
Industry: Its potential use in anti-aging products and supplements is being investigated
作用机制
Astramembrangenin exerts its effects primarily through the activation of telomerase, an enzyme that adds nucleotide sequences to the ends of chromosomes (telomeres). This activation helps in maintaining telomere length, thereby promoting cellular longevity and reducing the onset of cellular senescence. It also has antioxidant, anti-inflammatory, and anti-apoptotic properties, contributing to its overall beneficial effects .
生化分析
Biochemical Properties
Cycloastragenol plays a vital role in biochemical reactions, particularly in the regulation of oxidative stress and neuroinflammation. It interacts with several enzymes and proteins, including brain-derived neurotrophic factor (BDNF), tropomyosin receptor kinase B (TrkB), nuclear factor erythroid 2–related factor 2 (Nrf2), and heme oxygenase-1 (HO-1) . Cycloastragenol enhances the expression of BDNF and the phosphorylation of TrkB, which are crucial for neurogenesis and neuronal survival. Additionally, it upregulates Nrf2 and HO-1, which are involved in the cellular defense against oxidative stress .
Cellular Effects
Cycloastragenol exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, cycloastragenol reduces oxidative stress and neuroinflammation, thereby protecting against neurodegenerative conditions . It also enhances the expression of neurogenic markers such as BDNF and NeuN (neuronal nuclear protein), which are essential for neuronal function and survival . In plant cells, cycloastragenol activates the telomere/telomerase system, leading to increased transcript levels of positive regulators of telomere maintenance .
Molecular Mechanism
The molecular mechanism of cycloastragenol involves its interaction with various biomolecules and its ability to modulate gene expression. Cycloastragenol binds to and activates telomerase, leading to the elongation of telomeres and the maintenance of genomic stability . It also interacts with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, where it downregulates the expression of phospho c-Jun-N-terminal kinase (p-JNK), p-38, and phospho-extracellular signal-related kinase (ERK1/2), thereby reducing oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cycloastragenol have been observed to change over time. Cycloastragenol is relatively stable and can exert long-term effects on cellular function. In in vitro studies, cycloastragenol has been shown to maintain its activity over extended periods, leading to sustained upregulation of neurogenic markers and reduction of oxidative stress . In in vivo studies, cycloastragenol has demonstrated long-term neuroprotective effects in animal models of neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of cycloastragenol vary with different dosages in animal models. At lower doses, cycloastragenol has been shown to activate telomerase and enhance neurogenesis without causing adverse effects . At higher doses, cycloastragenol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
Cycloastragenol is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as Nrf2 and HO-1, which play critical roles in the cellular defense against oxidative damage . Cycloastragenol also influences metabolic flux and metabolite levels by modulating the expression of genes involved in telomere maintenance and neuroprotection .
Transport and Distribution
Cycloastragenol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Cycloastragenol accumulates in the brain, where it exerts its neuroprotective effects by enhancing the expression of neurogenic markers and reducing oxidative stress .
Subcellular Localization
The subcellular localization of cycloastragenol is crucial for its activity and function. Cycloastragenol is primarily localized in the cytoplasm and nucleus, where it interacts with telomerase and other biomolecules involved in telomere maintenance and neuroprotection . Post-translational modifications and targeting signals may direct cycloastragenol to specific compartments or organelles, enhancing its efficacy and stability .
准备方法
Astramembrangenin can be synthesized through the hydrolysis of astragaloside IV, a glycoside found in Astragalus membranaceus. There are three primary methods for this hydrolysis:
Acid Hydrolysis: This method involves using an acid to break down astragaloside IV into Astramembrangenin.
Enzymatic Hydrolysis: Enzymes are used to catalyze the hydrolysis process, offering a more controlled and specific reaction.
Smith Degradation: This method involves the oxidative cleavage of glycosidic bonds, followed by reduction.
化学反应分析
Astramembrangenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced to its structure through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Astramembrangenin is unique due to its potent telomerase activation activity. Similar compounds include:
Astragaloside IV: The precursor to Astramembrangenin, known for its similar but less potent effects.
Cyclogalegigenin: Another triterpenoid with similar properties but different bioavailability.
Cyclosieversigenin: A compound with comparable chemical structure and effects .
Astramembrangenin stands out due to its higher bioavailability and more potent telomerase activation compared to these similar compounds.
属性
IUPAC Name |
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNXORDXYGDTP-UOUCMYEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029686 | |
| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78574-94-4, 84605-18-5 | |
| Record name | Cycloastragenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78574-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloastragenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOASTRAGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



